molecular formula C17H28ClNO B14360389 N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine CAS No. 90166-94-2

N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine

Cat. No.: B14360389
CAS No.: 90166-94-2
M. Wt: 297.9 g/mol
InChI Key: BGSWVSRXBKQAAX-UHFFFAOYSA-N
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Description

N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group attached to a nitrogen atom, which is further connected to a butan-1-amine chain through a 2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Hydroxide ions in aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Free Radical Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Nucleophilic Substitution: Formation of alcohols or ethers.

    Oxidation: Formation of carboxylic acids.

    Free Radical Bromination: Formation of brominated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The benzyl group can interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine: Unique due to its specific combination of benzyl and butan-1-amine groups.

    N-Methylaniline: Similar aromatic amine but lacks the aliphatic chain.

    N-Ethyl-N-methylcyclopentylamine: Contains a cycloalkyl group instead of a benzyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

90166-94-2

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

N-benzyl-N-[2-(1-chloro-2-methylpropan-2-yl)oxyethyl]butan-1-amine

InChI

InChI=1S/C17H28ClNO/c1-4-5-11-19(12-13-20-17(2,3)15-18)14-16-9-7-6-8-10-16/h6-10H,4-5,11-15H2,1-3H3

InChI Key

BGSWVSRXBKQAAX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCOC(C)(C)CCl)CC1=CC=CC=C1

Origin of Product

United States

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